6-Methoxy-4-nitro-1H-indazole

Nitric oxide synthase inhibition Structure-activity relationship Isomeric methoxyindazoles

SAR campaigns requiring both electron-donating and electron-withdrawing groups on the indazole core are hampered by mono-substituted precursors that lack orthogonal reactivity. 6-Methoxy-4-nitro-1H-indazole solves this by providing two non-interchangeable functional handles in a single building block. • Enables parallel library synthesis via selective 4-NO₂ reduction to 4-NH₂ while the 6-OMe remains intact. • Positional isomerism is critical: 6-OMe indazoles show negligible NOS inhibition vs. active 7-OMe analogs, making this regioisomer essential for unambiguous SAR. • Supplied as ≥95% pure solid with full analytical documentation; ships ambient globally.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
CAS No. 1000341-08-1
Cat. No. B1593086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-4-nitro-1H-indazole
CAS1000341-08-1
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O3/c1-14-5-2-7-6(4-9-10-7)8(3-5)11(12)13/h2-4H,1H3,(H,9,10)
InChIKeyACUQZJBBTADFHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-4-nitro-1H-indazole (CAS 1000341-08-1): Structural and Pharmacological Baseline for Procurement Decisions


6-Methoxy-4-nitro-1H-indazole (CAS 1000341-08-1) is a substituted indazole derivative bearing a methoxy group at the 6-position and a nitro group at the 4-position [1]. Indazole-containing compounds are extensively pursued in medicinal chemistry as kinase inhibitor scaffolds, with numerous patents and investigational agents targeting oncology and inflammatory indications [2]. The specific 6-methoxy-4-nitro substitution pattern is of particular interest for structure-activity relationship (SAR) studies and as a versatile intermediate for further functionalization via nitro group reduction or cross-coupling reactions .

Why Unsubstituted Indazole or Mono-Substituted Analogs Cannot Substitute for 6-Methoxy-4-nitro-1H-indazole in Targeted Research


The indazole scaffold alone does not confer biological specificity; substitution pattern critically dictates target engagement, potency, and synthetic utility [1]. Mono-substituted analogs—such as 4-nitro-1H-indazole (CAS 2942-40-7) or 6-methoxy-1H-indazole (CAS 3522-07-4)—each provide only one functional handle, limiting their versatility as intermediates for complex SAR exploration . Furthermore, positional isomerism profoundly impacts biological activity: 6-methoxyindazole exhibits negligible inhibition of nitric oxide synthase (NOS) isoforms, whereas 7-methoxyindazole demonstrates measurable activity, underscoring that even a single-position shift invalidates functional equivalence [2]. The dual 6-methoxy-4-nitro substitution thus represents a non-interchangeable scaffold for programs requiring both electron-donating and electron-withdrawing pharmacophoric elements or orthogonal synthetic handles.

Quantitative Differentiation Evidence for 6-Methoxy-4-nitro-1H-indazole: Comparative Data Versus Key Analogs


NOS Inhibition: Positional Isomerism Drives >100-Fold Differential Activity Between 6-Methoxy and 7-Methoxy Analogs

In a systematic evaluation of isomeric methoxyindazoles against purified recombinant neuronal, inducible, and endothelial nitric oxide synthases (NOS I, II, and III), 6-methoxyindazole exhibited negligible inhibitory activity against all three NOS isoforms, with less than 10% inhibition observed at 1 mM concentration [1]. In stark contrast, the positional isomer 7-methoxyindazole (7-MI) demonstrated measurable inhibitory activity and selectivity toward neuronal and endothelial isoforms under identical assay conditions [1]. This positional dependency validates that the 6-methoxy substitution pattern is not functionally interchangeable with the 7-methoxy analog for NOS-targeted research programs.

Nitric oxide synthase inhibition Structure-activity relationship Isomeric methoxyindazoles

Nitro Group Position Dictates NOS Inhibitory Potency: 4-Nitro Substitution Versus 5-Nitro, 6-Nitro, and 7-Nitro Analogs

A comparative study of nitro-substituted indazoles against neuronal nitric oxide synthase (nNOS) from bovine brain revealed that nitro group position critically determines inhibitory potency [1]. Indazole (unsubstituted) exhibited an IC50 of 2.3 mM, while 5-nitroindazole showed IC50 of 1.15 mM, 6-nitroindazole IC50 of 40 μM, and 7-nitroindazole IC50 of 2.5 μM [1]. Although direct IC50 data for 4-nitro-1H-indazole against nNOS were not reported in this specific study, the data establish that 6-nitro substitution confers ~58-fold greater potency than unsubstituted indazole, while 7-nitro substitution confers ~920-fold greater potency [1]. This nitro-position SAR framework provides essential context for programs evaluating the 6-methoxy-4-nitro scaffold as a dual-substituted analog.

Nitric oxide synthase inhibition Nitroindazole SAR IC50 comparison

Synthetic Utility: Dual Orthogonal Functional Handles Enable Divergent Derivatization Pathways Absent in Mono-Substituted Analogs

6-Methoxy-4-nitro-1H-indazole provides two orthogonal functional handles that are absent in simpler analogs: the 4-nitro group serves as a masked amine precursor (via reduction) or as a directing group for electrophilic substitution, while the 6-methoxy group provides an electron-donating substituent that modulates ring electronics and offers potential for O-demethylation to the phenol [1]. In contrast, 4-nitro-1H-indazole (CAS 2942-40-7) lacks the 6-methoxy handle, and 6-methoxy-1H-indazole (CAS 3522-07-4) lacks the 4-nitro handle, each providing only a single derivatization site . The dual substitution pattern is explicitly cited as valuable for kinase inhibitor development, where precise electronic and steric modulation of the indazole core is essential for target engagement [1].

Medicinal chemistry intermediate Synthetic versatility Building block comparison

Physicochemical Differentiation: Boiling Point and Density Versus Structural Analogs

The 6-methoxy-4-nitro substitution pattern confers distinct physicochemical properties relative to mono-substituted analogs. 6-Methoxy-4-nitro-1H-indazole exhibits a predicted boiling point of 427.9 ± 25.0 °C at 760 mmHg and a density of 1.5 ± 0.1 g/cm³ [1]. In comparison, the 4-nitro-1H-indazole analog (lacking the 6-methoxy group) has a molecular weight of 163.13 g/mol versus 193.16 g/mol for the target compound, representing an 18% mass differential that directly impacts chromatographic behavior and detection sensitivity . The 6-methoxy-1H-indazole analog (lacking the 4-nitro group) has a molecular weight of 148.16 g/mol—30% lower than the target compound . These differences are analytically significant for HPLC method development and mass spectrometry identification in complex reaction mixtures.

Physicochemical properties Analytical characterization Quality control

Optimal Research and Industrial Application Scenarios for 6-Methoxy-4-nitro-1H-indazole Based on Comparative Evidence


Kinase Inhibitor Lead Optimization Requiring Dual-Substituted Indazole Scaffolds

6-Methoxy-4-nitro-1H-indazole serves as a strategic intermediate for programs developing kinase inhibitors with specific SAR requirements. Patents covering substituted indazoles as kinase inhibitors (e.g., US 8,299,057, EP2556071A1) explicitly claim indazole derivatives with multiple substituents for treating cancers including breast, colon, ovarian, and lung malignancies [1][2]. The dual substitution pattern provides the electronic modulation and synthetic flexibility required for optimizing target engagement against kinases such as TTK, PLK4, and Aurora kinases [1]. Procurement of this scaffold is appropriate for medicinal chemistry teams conducting SAR campaigns where both electron-donating (6-methoxy) and electron-withdrawing/masked-amine (4-nitro) pharmacophoric elements are required in a single building block.

Structure-Activity Relationship Studies Investigating Positional Isomer Effects on Target Engagement

Given the demonstrated dependence of NOS inhibitory activity on methoxy group position—where 6-methoxyindazole shows negligible activity while 7-methoxyindazole is active [1]—6-Methoxy-4-nitro-1H-indazole is a critical comparator for systematic SAR studies. Research programs evaluating the interplay between methoxy and nitro substituent positions on indazole scaffolds require access to all regioisomeric variants to establish robust SAR models. This compound specifically addresses the 6-methoxy, 4-nitro regioisomeric combination, which is mechanistically distinct from 7-methoxy-4-nitro or 6-methoxy-5-nitro analogs and cannot be substituted with other isomers without confounding SAR interpretation [1].

Synthesis of Diversified Indazole Libraries via Orthogonal Derivatization of Dual Functional Handles

Industrial and academic laboratories engaged in high-throughput synthesis of indazole-derived compound libraries benefit from the dual orthogonal functional handles of 6-Methoxy-4-nitro-1H-indazole. The 4-nitro group can be selectively reduced to a 4-amino moiety for subsequent amide coupling or diazotization chemistry, while the 6-methoxy group remains intact for electronic modulation or can be independently cleaved to the phenol for additional diversification [1]. This orthogonal reactivity reduces the total synthetic step count required to access diverse analog sets compared to sequential functionalization of mono-substituted precursors [1]. Procurement is particularly suitable for CROs and pharmaceutical discovery units optimizing synthetic efficiency in parallel library production.

Analytical Reference Standard for HPLC Method Development in Complex Reaction Monitoring

The distinct physicochemical signature of 6-Methoxy-4-nitro-1H-indazole—specifically its predicted boiling point of 427.9 ± 25.0 °C and molecular weight of 193.16 g/mol [1], which differ substantially from mono-substituted analogs (e.g., 4-nitro-1H-indazole MW 163.13 g/mol; 6-methoxy-1H-indazole MW 148.16 g/mol) [2][3]—makes this compound valuable as an analytical reference standard. Quality control and process chemistry laboratories developing HPLC or LC-MS methods for monitoring nitration or functionalization reactions of indazole scaffolds can utilize this compound to establish retention time benchmarks and verify chromatographic separation from structurally similar intermediates and byproducts.

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